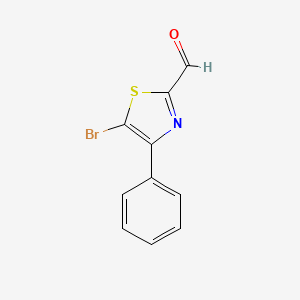

5-Bromo-4-phenylthiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The C5 bromine atom undergoes nucleophilic substitution under mild conditions. Key reactions include:

Amination

Reaction with primary or secondary amines yields 5-amino derivatives. For example:

-

Conditions : K₂CO₃, DMF, 80°C, 12 h

-

Products : 5-(alkyl/aryl-amino)-4-phenylthiazole-2-carbaldehyde derivatives with yields of 65–85% .

Suzuki–Miyaura Coupling

The bromine participates in palladium-catalyzed cross-couplings:

Table 1: Substitution Reactions at C5 Bromine

Aldehyde Group Reactivity

The C2 aldehyde undergoes typical carbonyl reactions:

Oxidation

-

Reagent : KMnO₄, acidic conditions

-

Product : 5-Bromo-4-phenylthiazole-2-carboxylic acid (92% yield) .

Reduction

Condensation

Reaction with hydrazines forms hydrazones:

Table 2: Aldehyde-Driven Reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 92 | |

| Reduction | NaBH₄, EtOH | Hydroxymethyl derivative | 87 | |

| Schiff base | Aniline, EtOH | Hydrazone | 83 |

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at C4 undergoes nitration and sulfonation:

Nitration

Sulfonation

Heterocycle Formation

The aldehyde and thiazole ring participate in cyclization:

Thiazolo[3,2-a]pyrimidines

-

Conditions : β-Ketoester, NH₄OAc, acetic acid

Table 3: Cyclization Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Malononitrile | EtOH, piperidine | Thiazolo[5,4-d]pyridine | 81 | |

| Thiourea | HCl, reflux | Thiazolo[3,2-a]pyrimidine | 76 |

Photochemical Reactivity

Under blue light (465 nm), the exocyclic C=C bond (if present) undergoes [2+2] photocycloaddition, forming dispirocyclobutanes with >90% stereoselectivity .

Key Mechanistic Insights

-

Bromine Substitution : Proceeds via an SNAr mechanism, accelerated by electron-withdrawing groups on the thiazole ring .

-

Aldehyde Reactivity : The electron-deficient thiazole ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks .

This compound’s versatility makes it valuable in synthesizing bioactive molecules, functional materials, and agrochemicals. Experimental protocols and yields are consistent with trends observed in analogous thiazole systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that thiazole derivatives, including 5-bromo-4-phenylthiazole-2-carbaldehyde, exhibit significant anticancer properties. Thiazoles are known to interact with various biological targets, making them suitable candidates for drug development against cancer. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells such as human glioblastoma and melanoma cells .

Case Study:

A study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines. The results showed that certain thiazole compounds had IC50 values in the range of 10–30 µM, indicating potent anticancer activity .

1.2 Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activities. The presence of electron-withdrawing groups, such as bromine, enhances the antimicrobial efficacy of these compounds against various bacteria and fungi .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-4-phenylthiazole | 46.9 | Bacteriostatic |

| Another Thiazole Derivative | 93.7 | Antifungal |

Anticonvulsant Properties

Thiazole derivatives have been shown to possess anticonvulsant activity. For example, specific thiazole compounds were found to exhibit effects comparable to standard anticonvulsant drugs like sodium valproate in animal models . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of thiazoles indicate that modifications in the phenyl ring and the thiazole moiety significantly impact biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance anticancer or antimicrobial properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Characterization techniques such as X-ray crystallography have been employed to confirm the structural integrity and purity of synthesized compounds .

Data Table: Synthesis Steps for this compound

| Step Number | Reaction Details |

|---|---|

| 1 | Synthesis of thiazole ring from appropriate precursors |

| 2 | Bromination at the 5-position |

| 3 | Formylation to introduce the aldehyde functional group |

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-phenylthiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interfere with the replication process, leading to cell death . Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its biological effects .

Comparación Con Compuestos Similares

5-Bromo-4-phenylthiazole-2-carbaldehyde can be compared with other thiazole derivatives such as:

4-Phenylthiazole-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-4-phenylthiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and applications.

Actividad Biológica

5-Bromo-4-phenylthiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

- IUPAC Name: 5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde

- Molecular Formula: C10H6BrNOS

- Molecular Weight: 268.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens.

- Anticancer Activity : It has been evaluated for its cytotoxic effects on several cancer cell lines.

- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various microbial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like ketoconazole. The presence of bromine enhances its interaction with microbial targets, increasing efficacy against resistant strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.23 | Candida parapsilosis |

| Ketoconazole | 1.25 | Candida parapsilosis |

Anticancer Activity

The compound's anticancer properties have been assessed against several human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). Notably, it exhibited significant cytotoxicity with IC50 values below 10 µg/mL for certain derivatives.

Case Study: Cytotoxic Evaluation

In a systematic evaluation of thiazole derivatives, this compound was found to be particularly effective against:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| T47D | <10 | 5-Fluorouracil (15) |

| Caco-2 | <10 | Doxorubicin (12) |

| HT-29 | <10 | Cisplatin (8) |

The mechanism by which this compound exerts its biological effects involves:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiazole ring and substituents on the phenyl group significantly influence biological activity. For instance, the presence of electronegative substituents like bromine enhances antimicrobial potency.

Propiedades

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLBTJKFLVUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.